1-Azido-2-bromo-4-fluorobenzene
Description
1-Azido-2-bromo-4-fluorobenzene is a halogenated aromatic compound featuring an azide (–N₃), bromine (–Br), and fluorine (–F) substituent at the 1-, 2-, and 4-positions of the benzene ring, respectively. Its molecular formula is C₆H₃BrFN₃, with a calculated molecular weight of 216.01 g/mol. This compound is recognized as a novel azide precursor, synthesized via zinc-mediated azide-alkyne ligation methodologies . Its primary utility lies in click chemistry applications, particularly in synthesizing triazole derivatives through Huisgen cycloaddition reactions.
Properties
IUPAC Name |
1-azido-2-bromo-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSXPJOTBZLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and fluoro substituents onto a benzene ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.
Electrophilic Substitution: Bromine (Br₂), iron(III) bromide (FeBr₃), hydrofluoric acid (HF).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides or amines.
Electrophilic Substitution: Formation of brominated or fluorinated derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-Azido-2-bromo-4-fluorobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in click chemistry reactions.
Biology: Employed in the study of biological systems through bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-2-bromo-4-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Key Observations :
- Substituent Positioning : Altering substituent positions (e.g., bromo vs. fluoro in 1-azido-4-bromo-2-fluorobenzene) impacts electronic distribution. For instance, –Br at position 2 (meta to –N₃) in the target compound may enhance electrophilicity compared to –Br at position 4 (para) in its isomer .
- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 4-azido-1-bromo-2-(trifluoromethyl)benzene significantly increases lipophilicity (LogD > 3) and stabilizes intermediates in pesticidal applications .
- Branched Derivatives : Compounds like 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene introduce stereochemical complexity, enabling enantioselective synthesis in pharmaceutical contexts .
Reactivity and Stability
- Azide Stability : The electron-withdrawing nature of –Br and –F in this compound stabilizes the azide group against premature degradation, a critical factor in click chemistry .
- Comparative Reactivity : The presence of –CF₃ in 4-azido-1-bromo-2-(trifluoromethyl)benzene accelerates nucleophilic aromatic substitution (SNAr) reactions due to its strong meta-directing effects, unlike the target compound’s ortho/para-directing substituents .
Biological Activity
1-Azido-2-bromo-4-fluorobenzene is an organic compound characterized by its unique combination of functional groups, including an azide (-N₃), bromine (-Br), and fluorine (-F) attached to a benzene ring. This structural arrangement endows the compound with distinctive chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and bioconjugation.
The presence of the azide group in this compound facilitates its use in click chemistry , particularly in cycloaddition reactions. These reactions allow for the formation of stable compounds through the reaction of azides with alkynes, which is pivotal for bioconjugation applications. The bromine atom serves as a site for further functionalization, while the fluorine atom influences the electronic properties, enhancing lipophilicity and potentially improving bioavailability in drug development .
Case Studies and Research Findings
Several studies have investigated the biological implications of azide-containing compounds:
Toxicological Profile
The toxicological aspects of halogenated organic compounds, including those similar to this compound, indicate potential acute toxicity. For example, studies on related compounds have reported median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in animal models. Symptoms observed at toxic doses included tremors, weight loss, and respiratory distress . However, specific data on the toxicity of this compound itself is not well-documented.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
